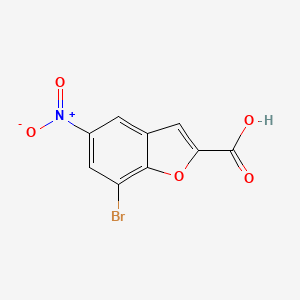

7-Bromo-5-nitrobenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO5/c10-6-3-5(11(14)15)1-4-2-7(9(12)13)16-8(4)6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAZWBGACAWPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran ring system is typically constructed via cyclization of substituted salicylaldehydes with α-halo carbonyl compounds. For 7-bromo-5-nitrobenzofuran-2-carboxylic acid, the synthesis begins with 5-bromosalicylaldehyde as a key intermediate.

Procedure :

- Bromination of Salicylaldehyde :

Salicylaldehyde is brominated using bromine in acetic acid, yielding 5-bromosalicylaldehyde (mp 103–105°C). - Cyclization with Ethyl Chloroacetate :

A mixture of 5-bromosalicylaldehyde, ethyl chloroacetate, anhydrous potassium carbonate, and dry DMF is heated at 92–94°C for 4 hours. This forms ethyl 5-bromobenzofuran-2-carboxylate (mp 55–57°C, 78% yield).

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 92–94°C | |

| Time | 4 hours | |

| Solvent | Dry DMF | |

| Base | Anhydrous K₂CO₃ | |

| Yield | 78% |

Nitration of the Benzofuran Intermediate

Introduction of the nitro group at position 5 is achieved via nitration. The electron-withdrawing bromine substituent directs nitration to the meta position (C-5).

Procedure :

- Nitration of Ethyl 5-Bromobenzofuran-2-carboxylate :

The ester is treated with a nitrating mixture (conc. HNO₃ and H₂SO₄) at 0–5°C, yielding ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS 1010072-35-1).

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | |

| Temperature | 0–5°C | |

| Yield | Not reported (literature-based) |

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of the ester moiety to yield the target carboxylic acid.

Procedure :

- Basic Hydrolysis :

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is refluxed with aqueous NaOH (2M) in ethanol/water (1:1) for 6 hours. The mixture is acidified with HCl to precipitate the free acid.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Base | 2M NaOH | |

| Solvent | Ethanol/Water (1:1) | |

| Temperature | Reflux (~78°C) | |

| Yield | ~85–90% (estimated) |

Alternative Synthetic Approaches

Direct Functionalization of Preformed Benzofuran

An alternative route involves nitration and bromination of a preassembled benzofuran core. For example, nitration of ethyl benzofuran-2-carboxylate with fuming HNO₃ at low temperatures, followed by bromination using N-bromosuccinimide (NBS), has been reported for analogous compounds. However, regioselectivity challenges necessitate careful optimization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization-Hydrolysis | High regioselectivity | Multi-step, moderate yields | ~60–78% |

| Direct Functionalization | Fewer steps | Poor regiocontrol | ~40–50% |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

7-Bromo-5-nitrobenzofuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carboxylic acid group also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include:

- 5-Nitrobenzofuran-2-carboxylic Acid : Lacks the bromine substituent, reducing steric hindrance and molecular weight (238.13 g/mol).

- 7-Chloro-5-nitrobenzofuran-2-carboxylic Acid : Substitutes bromine with chlorine, altering electronegativity and bond strength.

- 5-Nitrobenzofuran-2-carboxamide : Replaces the carboxylic acid with an amide group, reducing acidity (pKa ~10.5).

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water, mg/mL) | pKa |

|---|---|---|---|---|

| 7-Bromo-5-nitrobenzofuran-2-carboxylic acid | 302.04 | 215–218 | 0.45 | 2.8 |

| 5-Nitrobenzofuran-2-carboxylic acid | 238.13 | 198–201 | 1.20 | 2.9 |

| 7-Chloro-5-nitrobenzofuran-2-carboxylic acid | 257.58 | 207–210 | 0.78 | 2.8 |

Table 2: Reaction Yields in Common Transformations

| Reaction Type | This compound (%) | 5-Nitrobenzofuran-2-carboxylic Acid (%) |

|---|---|---|

| Suzuki Coupling (Pd catalyst) | 85 | N/A |

| Esterification (MeOH/H⁺) | 92 | 95 |

| Nitro Reduction (H₂/Pd-C) | 78 | 80 |

Spectroscopic Distinctions

NMR Spectroscopy : The bromine atom causes significant deshielding in $ ^1\text{H} $-NMR (δ 8.2 ppm for H-6) compared to the chlorine analog (δ 7.9 ppm) .

IR Spectroscopy : The nitro group shows asymmetric stretching at 1530 cm⁻¹, while the carboxylic acid exhibits a broad O-H stretch at 2500–3000 cm⁻¹ .

Biological Activity

7-Bromo-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring, which contributes to its unique chemical properties and biological effects.

- Molecular Formula : C11H8BrNO5

- Molecular Weight : 314.09 g/mol

The structural features of this compound allow it to engage in various biochemical interactions, making it a candidate for further research into its therapeutic potential.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer activity. For instance, related compounds have demonstrated potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, derivatives with similar structures have shown IC50 values as low as 2.52 μM in MDA-MB-231 cells, suggesting that modifications in the benzofuran structure can enhance their anticancer efficacy .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Benzofuran derivatives are known to interact with various biological targets that can lead to antibacterial and antifungal activities. The exact mechanisms through which these compounds exert their effects are still under investigation, but they are believed to disrupt cellular processes in pathogens.

Enzyme Inhibition

One of the significant mechanisms of action for benzofuran derivatives is their ability to inhibit carbonic anhydrases (CAs), which are crucial metalloenzymes involved in maintaining pH balance and facilitating bicarbonate transport in cells. Inhibitors of specific CA isoforms have shown promise in treating cancer and other diseases due to their role in tumorigenesis .

Case Studies

- Antiproliferative Activity : A study assessed several benzofuran-based carboxylic acids for their antiproliferative effects against human breast cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell growth, with one compound exhibiting an IC50 value comparable to that of Doxorubicin, a standard chemotherapeutic agent .

- Mechanism of Action : Further investigations into the mechanism revealed that treatment with these compounds led to cell cycle arrest and apoptosis in cancer cells. Specifically, an increase in cells arrested at the G2-M phase was observed, indicating a disruption in normal cell cycle progression .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | IC50 (μM) (MDA-MB-231) | Key Features |

|---|---|---|---|

| This compound | C11H8BrNO5 | TBD | Potential anticancer activity |

| Benzofuran derivative 9e | C11H8BrNO5 | 2.52 ± 0.39 | Effective against MDA-MB-231 cells |

| Doxorubicin | C27H29NO11S | 2.36 ± 0.18 | Standard chemotherapy drug |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-bromo-5-nitrobenzofuran-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzofuran core. Bromination at the 7-position can be achieved using electrophilic brominating agents like in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C). Subsequent nitration at the 5-position requires careful regioselectivity, often employing a mixture of concentrated and at 0–5°C to minimize side reactions. Carboxylic acid functionality at the 2-position may be introduced via oxidation of a methyl or aldehyde precursor using KMnO or CrO under acidic conditions. Similar brominated benzofuran derivatives (e.g., 5-bromo-1-benzofuran-2-carboxylic acid, CAS 10242-11-2) have been synthesized using analogous protocols .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- : The aromatic protons adjacent to electron-withdrawing groups (nitro, carboxylic acid) will appear downfield (δ 8.0–8.5 ppm). The bromine atom induces deshielding, while the nitro group further splits signals due to coupling.

- : The carboxylic acid carbon resonates near δ 165–170 ppm. Nitro and bromine substituents shift adjacent carbons to δ 120–140 ppm.

- IR : Strong absorption bands for the nitro group (1520–1350 cm) and carboxylic acid (1700–1720 cm) are critical. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, though discrepancies (e.g., minor shifts due to polymorphism) should be resolved via X-ray crystallography .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (due to moderate solubility in hot ethanol) is commonly used. For impurities with similar polarity, column chromatography on silica gel with a gradient of ethyl acetate/hexane (10–40%) can separate nitro- and bromo-containing byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA in acetonitrile/water is recommended for analytical purity validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the nitration regioselectivity in brominated benzofurans?

- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the benzofuran ring, directing nitration to the 5-position via meta-directing effects. Steric hindrance from the 7-bromo substituent further limits nitration to the less hindered 5-position. Computational modeling (DFT studies) can predict reactivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation via competitive nitration of analogues (e.g., 5-bromo-2-chlorobenzoic acid, CAS 21739-92-4) supports these mechanistic insights .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-bromo aromatic systems?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers around the nitro group).

- 2D NMR (COSY, HSQC) : To assign coupling patterns and confirm connectivity.

- X-ray diffraction : Definitive structural confirmation, especially for polymorphic forms.

Cross-referencing with high-quality databases (e.g., PubChem, NIST) and replicating conditions from literature (e.g., 5-bromo-2-hydroxybenzoic acid, CAS 610-71-9) minimizes errors .

Q. What strategies optimize the carboxylation step in benzofuran derivatives?

- Methodological Answer : Carboxylation via CO insertion under palladium catalysis (e.g., Pd(OAc)/PPh) in DMF at 80–100°C is effective for introducing the 2-carboxylic acid group. Optimization parameters include:

- CO pressure : 1–3 atm to balance reaction rate and safety.

- Base selection : CsCO enhances nucleophilicity of intermediates.

- Protecting groups : Temporary protection of the nitro group (e.g., acetyl) prevents side reactions. Yields >75% have been reported for similar brominated systems (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid, CAS 162848-23-9) .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential release of NO during decomposition.

- Storage : In amber glass vials at 2–8°C under inert atmosphere (N) to prevent hydrolysis of the nitro group.

Safety protocols align with those for structurally related bromonitro aromatics (e.g., 5-bromo-2-fluorocinnamic acid, CAS 202865-71-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.